
Methyl 3-bromoisonicotinate
Descripción general
Descripción
Methyl 3-bromoisonicotinate is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 3rd position of the pyridine ring and a methoxy group is attached to the carboxyl group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution under varied conditions, enabling access to functionalized pyridine derivatives.
Key Examples:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Sodium azide (NaN₃) | DMF, 80°C, 12h | Methyl 3-azidoisonicotinate | 78% | |
Potassium cyanide (KCN) | DMSO, 60°C, 8h | Methyl 3-cyanoisonicotinate | 65% |
These reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group para to the bromine .
Hydrolysis Reactions
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-bromoisonicotinic acid.
Experimental Conditions:
-
Acidic Hydrolysis: 6M HCl, reflux, 6h → 3-bromoisonicotinic acid (92% yield) .
-
Basic Hydrolysis: 2M NaOH, 70°C, 4h → 3-bromoisonicotinic acid (88% yield) .
Oxidation to N-Oxide Derivatives
Controlled oxidation introduces an N-oxide functionality, expanding its utility in heterocyclic chemistry.
Synthesis Protocol:
-
React with (trimethylsilyl)diazomethane in toluene/MeOH (2:1) at room temperature for 2h.
-
Treat with m-CPBA (1.3 eq) in CH₂Cl₂ at 0°C.
-
Purify via FCC (EtOAc → 10% MeOH/EtOAc).
Result: this compound N-oxide (64% yield, m.p. 134–135°C) .
Palladium-Catalyzed Coupling Reactions
This compound participates in domino reactions under palladium catalysis to form complex heterocycles.
Case Study:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: K₂CO₃
-
Solvent: DMF, 100°C, 24h
-
Product: Isocoumarin derivatives (structural confirmation via HRMS and NMR) .
Mechanistic Insight: The reaction involves initial C–H activation followed by cyclization, leveraging the bromine as a directing group .
Comparative Reactivity Table
Reaction Type | Key Functional Group | Typical Applications |
---|---|---|
Nucleophilic Substitution | C–Br bond | Synthesis of azides, nitriles |
Hydrolysis | Ester (COOCH₃) | Carboxylic acid preparation |
Oxidation | Pyridine ring | N-Oxide intermediates for drugs |
Cross-Coupling | C–Br bond | Biaryl/heterocycle construction |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Methyl 3-bromoisonicotinate is predominantly utilized in the synthesis of pharmaceutical compounds. Its role as an intermediate allows for the development of potential drug candidates targeting various diseases, particularly:
- Antibacterial Agents : Recent studies have demonstrated its efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, derivatives like butyl 2-bromoisonicotinate showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating their potential as therapeutic agents against difficult-to-treat infections .
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Butyl 2-bromoisonicotinate | 6.25 | ESBL-producing E. coli ST405 |
Butyl 2-bromoisonicotinate | 12.5 | MRSA |
- Anti-inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases.
Organic Synthesis
In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The bromine atom serves as a good leaving group, facilitating the formation of products such as 3-azidoisonicotinate and 3-cyanoisonicotinate .
- Formation of Functionalized Compounds : The compound's structure allows for modifications that lead to the generation of novel compounds with potential therapeutic activities.
Materials Science
This compound finds applications in materials science, particularly in developing advanced materials such as:
- Polymers and Coatings : Its derivatives can enhance the properties of polymers and coatings used in various industries, improving durability and performance .
- Electronic and Photonic Materials : The compound is also investigated for its potential use in electronic devices due to its unique chemical properties.
Agricultural Chemistry
In agricultural chemistry, this compound contributes to the formulation of agrochemicals:
- Pesticides and Herbicides : The compound's derivatives are utilized in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact .
Case Study 1: Antibacterial Activity
A study focused on synthesizing butyl 2-bromoisonicotinate highlighted its antibacterial efficacy against resistant strains. The researchers utilized Fischer esterification for synthesis and evaluated the compound's activity through agar well diffusion assays, demonstrating significant effectiveness against MRSA and ESBL-producing E. coli .
Case Study 2: Organic Synthesis Pathways
Another investigation explored various nucleophilic substitution reactions involving this compound, leading to several novel derivatives with potential biological activities. The study emphasized the versatility of this compound in creating diverse chemical entities essential for drug discovery .
Mecanismo De Acción
The mechanism of action of methyl 3-bromoisonicotinate is primarily related to its role as an intermediate in chemical reactions. The bromine atom at the 3rd position of the pyridine ring makes it a reactive site for nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility in organic solvents, facilitating its use in various synthetic processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloroisonicotinate: Similar structure with a chlorine atom instead of bromine.
Methyl 3-fluoroisonicotinate: Contains a fluorine atom at the 3rd position.
Methyl 3-iodoisonicotinate: Features an iodine atom at the 3rd position.
Uniqueness
Methyl 3-bromoisonicotinate is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.
Actividad Biológica
Methyl 3-bromoisonicotinate (MBI) is an organic compound derived from isonicotinic acid, characterized by the presence of a bromine atom at the 3rd position of the pyridine ring and a methoxy group attached to the carboxyl group. Its molecular formula is C₇H₆BrNO₂. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.
Synthesis Methods
MBI can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol, typically using a solid superacid catalyst under controlled acidic conditions. This process can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions
MBI is known to undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing for substitution by nucleophiles such as sodium azide or potassium cyanide.
- Hydrolysis: Under acidic or basic conditions, MBI can be hydrolyzed to yield 3-bromoisonicotinic acid and methanol .
Biological Activity
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of MBI and its derivatives against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, butyl 2-bromoisonicotinate, a derivative of MBI, demonstrated significant efficacy against these pathogens in vitro . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as therapeutic agents against difficult-to-treat infections.
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Butyl 2-bromoisonicotinate | 6.25 | ESBL-producing E. coli ST405 |
Butyl 2-bromoisonicotinate | 12.5 | MRSA |
Mechanism of Action
The mechanism by which MBI exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the bromine atom enhances its reactivity, facilitating interactions with bacterial targets .
Case Studies
-
In Vivo Efficacy Against MRSA:
A study investigated the effectiveness of MBI derivatives in a mouse model of MRSA wound infection. The results demonstrated that specific derivatives not only reduced bacterial load but also promoted wound healing compared to untreated controls . -
Molecular Docking Studies:
Molecular docking studies have shown that MBI derivatives bind effectively to bacterial enzymes critical for cell wall synthesis. These studies provide insights into the binding affinities and potential inhibitory mechanisms against key bacterial targets .
Comparison with Related Compounds
MBI's biological activity can be compared with other halogenated isonicotinates:
Compound | Antibacterial Activity | Unique Features |
---|---|---|
Methyl 3-chloroisonicotinate | Moderate | Chlorine as leaving group |
Methyl 3-fluoroisonicotinate | Moderate | Fluorine enhances stability |
Methyl 3-iodoisonicotinate | High | Iodine provides strong leaving ability |
MBI stands out due to its balance between reactivity and stability, making it a versatile candidate for further drug development.
Propiedades
IUPAC Name |
methyl 3-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASOJOLGUAUEPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376374 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59786-31-1 | |
Record name | METHYL 3-BROMOISONICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromoisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.